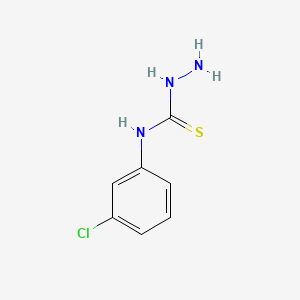

4-(3-Chlorophenyl)-3-thiosemicarbazide

Description

The exact mass of the compound N-(3-chlorophenyl)hydrazinecarbothioamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 16.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132373. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(3-Chlorophenyl)-3-thiosemicarbazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chlorophenyl)-3-thiosemicarbazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-amino-3-(3-chlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3S/c8-5-2-1-3-6(4-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSLJYYTYKWSHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962303 | |

| Record name | N-(3-Chlorophenyl)hydrazinecarboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831859 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

42135-76-2 | |

| Record name | 4-(3-Chlorophenyl)thiosemicarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042135762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42135-76-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Chlorophenyl)hydrazinecarboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42135-76-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4-(3-Chlorophenyl)-3-thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 4-(3-Chlorophenyl)-3-thiosemicarbazide. This compound belongs to the thiosemicarbazide class of molecules, which are recognized for their diverse pharmacological activities, including antibacterial, antifungal, and antiparasitic properties. The strategic placement of a chlorine atom on the phenyl ring at the meta position can significantly influence the compound's physicochemical properties and biological activity.

Physicochemical Properties

4-(3-Chlorophenyl)-3-thiosemicarbazide is a solid compound with the molecular formula C₇H₈ClN₃S and a molecular weight of 201.67 g/mol .[1][2] Key identifiers and properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₈ClN₃S |

| Molecular Weight | 201.67 g/mol [1][2] |

| CAS Number | 42135-76-2[1][2] |

| Appearance | Solid[1][2] |

| InChI Key | YUSLJYYTYKWSHL-UHFFFAOYSA-N[1][2] |

Synthesis

The synthesis of 4-(3-Chlorophenyl)-3-thiosemicarbazide is typically achieved through a nucleophilic addition reaction between 3-chlorophenyl isothiocyanate and hydrazine hydrate. This method is a common and efficient route for the preparation of 4-aryl-3-thiosemicarbazides.

Synthesis Workflow

Caption: Synthetic route for 4-(3-Chlorophenyl)-3-thiosemicarbazide.

Experimental Protocol

This protocol is a generalized procedure for the synthesis of 4-aryl-3-thiosemicarbazides and can be adapted for the synthesis of 4-(3-Chlorophenyl)-3-thiosemicarbazide.

Materials:

-

3-Chlorophenyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve hydrazine hydrate (1 equivalent) in ethanol.

-

In a separate flask, prepare a solution or suspension of 3-chlorophenyl isothiocyanate (1 equivalent) in ethanol.

-

While stirring vigorously and cooling the hydrazine hydrate solution in an ice bath, add the 3-chlorophenyl isothiocyanate solution dropwise.

-

After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the solid precipitate of 4-(3-Chlorophenyl)-3-thiosemicarbazide is collected by filtration.

-

The crude product is washed with cold ethanol or water to remove any unreacted starting materials.

-

For further purification, the product can be recrystallized from a suitable solvent, such as ethanol.

Characterization

The structural elucidation and confirmation of 4-(3-Chlorophenyl)-3-thiosemicarbazide are performed using a combination of spectroscopic and analytical techniques.

| Technique | Expected Observations |

| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3100-3400), C=S stretching (around 1100-1300), and aromatic C-H and C=C stretching. The presence of the C-Cl bond may show a peak in the fingerprint region. |

| ¹H NMR | Signals corresponding to the aromatic protons on the 3-chlorophenyl ring, and exchangeable protons of the -NH and -NH₂ groups of the thiosemicarbazide moiety. |

| ¹³C NMR | Resonances for the carbon atoms of the 3-chlorophenyl ring and a characteristic signal for the C=S carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (201.67 g/mol ) and characteristic fragmentation patterns. |

| Elemental Analysis | The percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur should be in agreement with the calculated values for C₇H₈ClN₃S. |

| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in the crystal lattice. The crystal structure of 4-(3-chlorophenyl)thiosemicarbazide has been reported as monoclinic, with the space group P21/c.[3] The sulfur and terminal hydrazinic nitrogen atoms are in a trans conformation.[3] |

Biological Activity and Potential Signaling Pathway

Thiosemicarbazides and their derivatives are known to exhibit a wide range of biological activities. The 3-chlorophenyl substituent in the target compound is of particular interest as halogen atoms on the phenyl ring have been shown to influence biological activity.[4]

Antibacterial and Antiparasitic Potential

Derivatives of 4-(3-Chlorophenyl)-3-thiosemicarbazide have demonstrated antibacterial activity.[3] Furthermore, 4-arylthiosemicarbazides have been investigated as inhibitors of Toxoplasma gondii, a protozoan parasite. The proposed mechanism of action involves the inhibition of tyrosine hydroxylase, a crucial enzyme in the parasite's L-tyrosine metabolism.[5][6][7]

Proposed Signaling Pathway Inhibition in Toxoplasma gondii

The following diagram illustrates the potential mechanism of action of 4-(3-Chlorophenyl)-3-thiosemicarbazide in inhibiting the growth of Toxoplasma gondii.

Caption: Inhibition of T. gondii growth by targeting tyrosine hydroxylase.

This guide provides a foundational understanding of the synthesis and characterization of 4-(3-Chlorophenyl)-3-thiosemicarbazide. The presented information, including the detailed experimental protocol and potential mechanism of action, serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. Further investigation into the specific biological targets and optimization of the structure could lead to the development of potent drugs with improved efficacy.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-(3-Chlorophenyl)-3-thiosemicarbazide | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Arylthiosemicarbazide Derivatives as Toxoplasmic Aromatic Amino Acid Hydroxylase Inhibitors and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

crystal structure analysis of 4-(3-Chlorophenyl)-3-thiosemicarbazide

An In-depth Technical Guide on the Crystal Structure Analysis of 4-(3-Chlorophenyl)-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the (C₇H₈ClN₃S). It details the crystallographic data, molecular conformation, and experimental protocols involved in its characterization. The relationship between its molecular structure and biological activity is also discussed, offering valuable insights for medicinal chemistry and drug design.

Introduction

Thiosemicarbazide derivatives are a class of compounds renowned for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] The compound 4-(3-Chlorophenyl)-3-thiosemicarbazide, with the molecular formula C₇H₈ClN₃S, is a significant member of this family.[2] Understanding its three-dimensional structure at an atomic level is crucial for elucidating its mechanism of action, establishing structure-activity relationships (SAR), and guiding the rational design of new, more potent therapeutic agents. This guide summarizes the key findings from its single-crystal X-ray diffraction analysis.

Crystallographic Data

The crystal structure of 4-(3-Chlorophenyl)-3-thiosemicarbazide was determined by single-crystal X-ray diffraction. The analysis revealed that the compound crystallizes in a monoclinic system. The key crystallographic data are summarized in the table below.[2]

| Parameter | Value |

| Empirical Formula | C₇H₈ClN₃S |

| Molecular Weight (Mr) | 201.67 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 6.914 (5) Å |

| b | 4.304 (4) Å |

| c | 30.306 (3) Å |

| β | 94.66 (3)° |

| Volume (V) | 899.0 (1) ų |

| Molecules per Unit Cell (Z) | 4 |

| Density (Dm, measured) | 1.54 Mg m⁻³ |

| Density (Dx, calculated) | 1.490 Mg m⁻³ |

| Radiation | Cu Kα (λ = 1.5418 Å) |

| Temperature (T) | 298 K |

| Final R-factor | 0.048 |

| Observed Reflections | 1219 |

Molecular Structure and Conformation

The molecular structure analysis provides critical insights into the compound's stereochemistry.

-

Conformation: A key feature of the molecular structure is the conformation of the thiosemicarbazide chain. The sulfur (S) atom and the terminal hydrazinic nitrogen (N) atom are arranged in a trans conformation.[2] This arrangement is a common feature in many thiosemicarbazone derivatives.

-

Electronic Effects: The chlorine atom at the meta-position of the phenyl ring acts as a sigma-electron-withdrawing group. This electronic effect influences the charge distribution across the molecule, decreasing the net negative charge on the terminal nitrogen atom when compared to para-substituted chloro and methoxy derivatives.[2]

-

Hydrogen Bonding: In the crystal lattice, molecules are stabilized by a network of intermolecular hydrogen bonds, a typical feature for thiosemicarbazides that influences their crystal packing.

Experimental Protocols

The determination of the crystal structure involves a multi-step process, from chemical synthesis to crystallographic data refinement.

Synthesis and Crystallization

The synthesis of thiosemicarbazide derivatives typically involves the condensation reaction of a relevant hydrazide with an appropriate isothiocyanate.[3][4] For 4-(3-Chlorophenyl)-3-thiosemicarbazide, this would involve the reaction of a suitable precursor with 3-chlorophenyl isothiocyanate.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent, such as methanol or ethanol.[5][6]

X-ray Data Collection and Structure Refinement

The crystallographic data were collected at 298 K using a single-crystal X-ray diffractometer with Cu Kα radiation.[2] The structure was solved using direct methods and refined by full-matrix least-squares on F².[7] This standard procedure allows for the precise determination of atomic positions and thermal parameters.

Structure-Activity Relationship

The structural data obtained from this analysis are vital for understanding the compound's biological activity.

-

Antibacterial Activity: The study revealed that 4-(3-Chlorophenyl)-3-thiosemicarbazide exhibits antibacterial activity, which was tested against Escherichia coli.[2]

-

Influence of Substituents: The electron-withdrawing nature of the meta-substituted chlorine atom reduces the negative charge on the terminal nitrogen atom. This change in electronic properties is correlated with a decrease in antibacterial activity compared to other derivatives, such as the p-chloro and p-methoxy analogues.[2] This finding underscores the importance of substituent position and electronic effects in modulating the biological efficacy of thiosemicarbazide compounds.

Conclusion

The single-crystal X-ray diffraction analysis of 4-(3-Chlorophenyl)-3-thiosemicarbazide has successfully elucidated its precise three-dimensional structure. The compound crystallizes in the monoclinic space group P2₁/c, with the thiosemicarbazide moiety in a trans conformation.[2] The structural data, when correlated with biological assays, reveal a clear link between the electronic effects of the chloro-substituent and the compound's reduced antibacterial activity.[2] This detailed structural knowledge serves as a critical foundation for the future design and development of novel thiosemicarbazide-based therapeutic agents with improved efficacy.

References

- 1. 4-(4-Chlorophenyl)-3-thiosemicarbazide [myskinrecipes.com]

- 2. Structure of 4-(3-chlorophenyl)thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jetir.org [jetir.org]

- 7. mdpi.com [mdpi.com]

Spectroscopic Analysis of 4-(3-Chlorophenyl)-3-thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(3-Chlorophenyl)-3-thiosemicarbazide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of public spectroscopic data for the 3-chloro isomer, this guide utilizes data from the closely related 4-(4-chlorophenyl)-3-thiosemicarbazide as a representative example to illustrate the expected spectral characteristics. This document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the information in a clear, structured format to facilitate research and development.

Chemical Structure and Properties

-

Compound Name: 4-(3-Chlorophenyl)-3-thiosemicarbazide

-

Molecular Formula: C₇H₈ClN₃S[1]

-

Molecular Weight: 201.67 g/mol [1]

-

CAS Number: 42135-76-2

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for chlorophenyl-substituted thiosemicarbazides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The following data is for the analogous 4-(4-chlorophenyl)-3-thiosemicarbazide and is presented here as an illustrative example.

Table 1: ¹³C NMR Spectral Data of 4-(4-Chlorophenyl)-3-thiosemicarbazide

| Chemical Shift (δ) ppm | Assignment |

| 181.8 | C=S (Thiourea carbon) |

| 137.0 | Aromatic C-Cl |

| 131.1 | Aromatic CH |

| 129.7 | Aromatic CH |

| 128.1 | Aromatic C-N |

Data sourced from PubChem for 4-(4-chlorophenyl)-3-thiosemicarbazide.[2]

¹H NMR Spectroscopy (Expected)

For 4-(3-Chlorophenyl)-3-thiosemicarbazide, the proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the thiosemicarbazide moiety. The aromatic region would likely display a complex splitting pattern due to the meta-substitution. The NH and NH₂ protons would appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-(3-Chlorophenyl)-3-thiosemicarbazide is expected to show characteristic absorption bands for N-H, C=S, and aromatic C-H and C=C bonds. The data below for the 4-chloro isomer illustrates these features.

Table 2: FT-IR Spectral Data of 4-(4-Chlorophenyl)-3-thiosemicarbazide

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | N-H stretching (NH and NH₂) |

| 3100 - 3000 | Aromatic C-H stretching |

| 1600 - 1585 | Aromatic C=C stretching |

| 1500 - 1400 | Aromatic C=C stretching |

| ~1300 | C=S stretching |

| 850 - 550 | C-Cl stretching |

| 900 - 675 | Aromatic C-H bending (oop) |

General ranges are based on established IR correlation charts. Specific peak values for 4-(4-chlorophenyl)-3-thiosemicarbazide can be found on PubChem.[2][3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 4-(3-Chlorophenyl)-3-thiosemicarbazide, the molecular ion peak [M]⁺ is expected at m/z 201, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ with approximately one-third the intensity of the [M]⁺ peak).

Table 3: Mass Spectrometry Data of 4-(3-Chlorophenyl)-3-thiosemicarbazide

| m/z | Assignment |

| 201 | [M]⁺ (with ³⁵Cl) |

| 203 | [M+2]⁺ (with ³⁷Cl) |

Expected values based on the molecular formula.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Place the sample pellet in the sample holder and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).[5]

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass range to observe the molecular ion and fragment ions.

-

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

References

- 1. Structure of 4-(3-chlorophenyl)thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(4-Chlorophenyl)-3-thiosemicarbazide | C7H8ClN3S | CID 706988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

The Potent Biological Profile of 4-(3-Chlorophenyl)-3-thiosemicarbazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 4-(3-Chlorophenyl)-3-thiosemicarbazide derivatives, a class of compounds demonstrating significant potential in antimicrobial and anticancer applications. This document synthesizes key findings from various studies, presenting quantitative data, detailed experimental protocols, and visualizations of associated biological pathways to serve as a valuable resource for ongoing research and development in medicinal chemistry.

Core Biological Activities

Derivatives of 4-(3-Chlorophenyl)-3-thiosemicarbazide have been shown to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anthelmintic, and anticancer effects. The presence of the 3-chlorophenyl moiety, combined with the thiosemicarbazide core, appears to be crucial for their pharmacological action.

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for various 4-(3-Chlorophenyl)-3-thiosemicarbazide derivatives, enabling a clear comparison of their potency.

Table 1: Antibacterial Activity of 4-(3-Chlorophenyl)-3-thiosemicarbazide Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Staphylococcus aureus ATCC 43300 (MRSA) | 3.9 | [1] |

| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Staphylococcus epidermidis ATCC 12228 | 1.95 | [1] |

| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Micrococcus luteus ATCC 10240 | 1.95 | [1] |

| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Bacillus cereus ATCC 10876 | 1.95 | [1] |

| 4-(2-chlorophenyl)-1-(3-methoxyphenyl) thiosemicarbazide | S. aureus ATCC 25923 (MSSA) | 62.5 | [2] |

| 4-(2-chlorophenyl)-1-(3-methoxyphenyl) thiosemicarbazide | S. aureus ATCC 43300 (MRSA) | 62.5 | [2] |

Table 2: Antifungal Activity of 4-(3-Chlorophenyl)-3-thiosemicarbazide Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 4-(3-chlorophenyl)thiosemicarbazide derivative with nitroimidazole moiety | Trichophyton rubrum ATCC 28188 | 31.25 - 1000 | [3] |

| 4-(3-chlorophenyl)thiosemicarbazide derivative with nitroimidazole moiety | Trichophyton mentagrophytes ATCC 9533 | 62.5 - 500 | [3] |

Table 3: Anticancer Activity of Thiosemicarbazide Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| 4-chlorobenzoyl carbamothioylmethanehydrazonate | B16F10 (Melanoma) | 0.7 | [4] |

| 4-bromobenzoyl carbamothioylmethanehydrazonate | B16F10 (Melanoma) | 0.9 | [4] |

Table 4: Anthelmintic Activity of 4-(3-Chlorophenyl)-3-thiosemicarbazide Derivatives

| Compound | Organism | LC50 (mg/mL) | Reference |

| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Rhabditis sp. | 14.77 | [1] |

| 4-(3-chlorophenyl)-5-(3-trifluoromethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Rhabditis sp. | 0.37 | [1] |

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of 4-(3-Chlorophenyl)-3-thiosemicarbazide derivatives, based on established protocols.

Synthesis of 4-(3-Chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide

This procedure describes a common method for the synthesis of 4-substituted thiosemicarbazides.[1]

Materials:

-

3-Trifluoromethylbenzoic acid hydrazide

-

3-Chlorophenyl isothiocyanate

-

Ethanol

Procedure:

-

Dissolve 3-trifluoromethylbenzoic acid hydrazide in ethanol.

-

Add an equimolar amount of 3-chlorophenyl isothiocyanate to the solution.

-

Reflux the reaction mixture for a specified period (e.g., 30 minutes).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the precipitate with cold ethanol to remove any unreacted starting materials.

-

Dry the purified product under vacuum.

-

Characterize the final compound using spectroscopic methods such as IR, 1H NMR, and 13C NMR to confirm its structure.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[2][5]

Materials:

-

Test compounds (4-(3-Chlorophenyl)-3-thiosemicarbazide derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis)

-

Nutrient broth

-

96-well microtiter plates

-

Sterile DMSO (for dissolving compounds)

-

Standard antibiotic (e.g., Streptomycin or Cefuroxime)

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the stock solution in nutrient broth in the wells of a 96-well plate to achieve a range of concentrations (e.g., 100 to 3.125 µg/mL).

-

Prepare a standardized bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculate each well containing the test compound with the bacterial suspension.

-

Include positive control wells (broth with bacteria, no compound) and negative control wells (broth only). A standard antibiotic is also tested under the same conditions for comparison.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.[4][6]

Materials:

-

Cancer cell line (e.g., B16F10 melanoma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

96-well cell culture plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). A standard anticancer drug (e.g., doxorubicin) is used as a positive control.

-

Incubate the plates for a specified period (e.g., 96 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add MTT reagent to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize key experimental workflows and a proposed mechanism of action for the antibacterial activity of thiosemicarbazide derivatives.

Caption: Synthetic workflow for 4-(3-Chlorophenyl)-3-thiosemicarbazide derivatives.

Caption: Workflow for the broth microdilution antibacterial assay.

Caption: Proposed antibacterial mechanism via enzyme inhibition.

Conclusion

The data and protocols presented in this technical guide underscore the significant potential of 4-(3-Chlorophenyl)-3-thiosemicarbazide derivatives as lead compounds in the development of new therapeutic agents. The compiled quantitative data provides a clear basis for structure-activity relationship (SAR) studies, while the detailed experimental methodologies offer a practical foundation for researchers to replicate and expand upon these findings. The visualization of experimental workflows and the proposed mechanism of action further aids in the conceptual understanding of this promising class of compounds. Further research is warranted to explore the full therapeutic potential and to elucidate the precise molecular mechanisms underlying the diverse biological activities of these derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. archives.ijper.org [archives.ijper.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. mdpi.com [mdpi.com]

Potential Therapeutic Applications of 4-(3-Chlorophenyl)-3-thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Chlorophenyl)-3-thiosemicarbazide is a synthetic compound belonging to the thiosemicarbazide class of molecules, which has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the potential therapeutic applications of 4-(3-Chlorophenyl)-3-thiosemicarbazide, with a primary focus on its anticancer and antimicrobial properties. While specific quantitative data and detailed experimental protocols for this exact compound are limited in publicly available literature, this document summarizes the known biological activities of the broader thiosemicarbazide class and provides generalized experimental methodologies and potential mechanisms of action that are likely relevant to the compound of interest. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of 4-(3-Chlorophenyl)-3-thiosemicarbazide and its derivatives.

Introduction

Thiosemicarbazides are a class of organic compounds characterized by a thiourea group linked to a hydrazine moiety. This structural motif imparts a wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The presence of a chlorophenyl group at the N-4 position of the thiosemicarbazide core, as in 4-(3-Chlorophenyl)-3-thiosemicarbazide, is anticipated to modulate its biological activity, potentially enhancing its efficacy and specificity. This document explores the therapeutic landscape of this compound, drawing parallels from the broader family of thiosemicarbazides to elucidate its potential applications and mechanisms of action.

Potential Therapeutic Applications

The primary therapeutic areas where 4-(3-Chlorophenyl)-3-thiosemicarbazide and its analogs show promise are oncology and infectious diseases.

Anticancer Activity

Thiosemicarbazide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms for their anticancer activity are multifaceted and often involve the chelation of metal ions, which are crucial for the activity of several enzymes essential for cell proliferation.

Potential Mechanisms of Anticancer Action:

-

Inhibition of Ribonucleotide Reductase: This enzyme is critical for DNA synthesis and repair. Thiosemicarbazides can chelate the iron cofactor required for its activity, leading to cell cycle arrest and apoptosis.

-

Inhibition of Topoisomerase II: Topoisomerase II is a vital enzyme involved in managing DNA topology during replication and transcription. Its inhibition by thiosemicarbazide derivatives can lead to DNA damage and cell death.

-

Induction of Apoptosis: These compounds can trigger programmed cell death through various intrinsic and extrinsic pathways.

-

Modulation of Signaling Pathways: Thiosemicarbazides have been shown to interfere with key signaling cascades implicated in cancer progression, such as the Wnt/β-catenin and MAPK/ERK pathways.

Antimicrobial Activity

The thiosemicarbazide scaffold is also a well-established pharmacophore in the development of antimicrobial agents. These compounds exhibit activity against a broad spectrum of bacteria and fungi.

Potential Mechanisms of Antimicrobial Action:

-

Enzyme Inhibition: Similar to their anticancer effects, the metal-chelating properties of thiosemicarbazides can disrupt the function of essential microbial enzymes.

-

Disruption of Cell Wall Synthesis: Some derivatives may interfere with the biosynthesis of the microbial cell wall, leading to cell lysis.

-

Inhibition of DNA and Protein Synthesis: These compounds can also impede the replication and transcription processes in microbial cells.

Quantitative Data Summary

Table 1: Hypothetical Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) |

| Breast (MCF-7) | Data Not Available |

| Lung (A549) | Data Not Available |

| Colon (HCT116) | Data Not Available |

| Prostate (PC-3) | Data Not Available |

Table 2: Hypothetical Antimicrobial Activity Data

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Data Not Available |

| Escherichia coli | Data Not Available |

| Candida albicans | Data Not Available |

| Aspergillus niger | Data Not Available |

Experimental Protocols

The following are generalized protocols for key experiments used to assess the therapeutic potential of compounds like 4-(3-Chlorophenyl)-3-thiosemicarbazide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of 4-(3-Chlorophenyl)-3-thiosemicarbazide (e.g., 0.1, 1, 10, 100 µM) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the microbial strain to be tested.

-

Serial Dilution: Perform a two-fold serial dilution of 4-(3-Chlorophenyl)-3-thiosemicarbazide in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbe without compound) and a negative control (medium without microbe).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the potential involvement of 4-(3-Chlorophenyl)-3-thiosemicarbazide in key cellular signaling pathways.

Caption: Potential modulation of the Wnt/β-catenin signaling pathway.

Caption: Potential interference with the MAPK/ERK signaling cascade.

Conclusion and Future Directions

4-(3-Chlorophenyl)-3-thiosemicarbazide represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The existing body of research on the broader thiosemicarbazide class strongly suggests its potential to exhibit significant biological activity. However, to fully realize this potential, further in-depth studies are imperative. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic and antimicrobial activity of 4-(3-Chlorophenyl)-3-thiosemicarbazide against a wide panel of cancer cell lines and microbial strains to determine its spectrum of activity and potency.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of 4-(3-Chlorophenyl)-3-thiosemicarbazide to optimize its efficacy, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic efficacy and safety profile of the compound in preclinical animal models.

This technical guide provides a foundational framework for initiating and guiding future research into the therapeutic applications of 4-(3-Chlorophenyl)-3-thiosemicarbazide. The insights and methodologies presented herein are intended to accelerate the exploration of this promising compound and its potential translation into clinical practice.

Antifungal Screening of 4-(3-Chlorophenyl)-3-thiosemicarbazide Against Candida Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Potential of Thiosemicarbazides as Antifungal Agents

Invasive fungal infections, predominantly caused by Candida species, pose a significant and escalating threat to global health, particularly among immunocompromised populations. The emergence of drug-resistant strains of Candida necessitates the exploration and development of novel antifungal compounds with unique mechanisms of action. Thiosemicarbazides, a class of compounds featuring a -NH-NH-C(=S)-NH- moiety, and their derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities.

This guide focuses on the systematic evaluation of 4-(3-Chlorophenyl)-3-thiosemicarbazide, a member of the 4-arylthiosemicarbazide family, for its potential antifungal efficacy against clinically relevant Candida species. Although direct antifungal data for this specific molecule is limited, studies on analogous compounds suggest that the nature and position of substituents on the aryl ring are critical determinants of antifungal activity. For instance, some chloro-substituted thiosemicarbazones have demonstrated notable activity against Candida glabrata.[1] This document provides the necessary protocols and comparative data to facilitate a thorough investigation of the target compound.

Data from Structurally Related Compounds

To provide a contextual framework, the following table summarizes the antifungal activity of various 4-arylthiosemicarbazide derivatives against different Candida species. This data, extracted from published research, highlights the range of potencies observed within this chemical class and underscores the importance of substitution patterns on the phenyl ring.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-Arylthiosemicarbazide Derivatives against Candida Species

| Compound ID | Substitution on Phenyl Ring | Candida albicans MIC (µg/mL) | Candida parapsilosis MIC (µg/mL) | Candida glabrata MIC (µg/mL) | Reference |

| 1c | para-nitro | >200 | 50 | - | [2] |

| 1f | ortho, para-dichloro | >200 | 50 | - | [2] |

| 1l | para-chloro | Inactive | Inactive | - | [2] |

| 6b | ortho-methyl (isoquinoline derivative) | 50 | 50 | - | [2] |

| 6o | ortho-methoxy (isoquinoline derivative) | 25 | 50 | - | [2] |

| 5g | 3-chloro (thiosemicarbazone derivative) | - | - | Improved activity vs. hit | [1] |

Note: The data for compound 5g is presented qualitatively in the source material.

Detailed Experimental Protocols

The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and are recommended for the antifungal screening of 4-(3-Chlorophenyl)-3-thiosemicarbazide.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antifungal agent.

Materials:

-

4-(3-Chlorophenyl)-3-thiosemicarbazide

-

Candida species isolates (e.g., C. albicans, C. glabrata, C. parapsilosis)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Dimethyl sulfoxide (DMSO) for compound dissolution

-

Sterile saline (0.85%)

-

0.5 McFarland standard

-

Incubator (35°C)

Procedure:

-

Compound Preparation: Prepare a stock solution of 4-(3-Chlorophenyl)-3-thiosemicarbazide in DMSO. Subsequently, perform serial two-fold dilutions in RPMI-1640 medium within the wells of a 96-well plate to achieve a concentration range typically from 0.125 to 64 µg/mL.

-

Inoculum Preparation: Culture the Candida strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. Suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to obtain the final desired inoculum concentration for the assay.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate that contains the compound dilutions. Ensure the inclusion of a positive control (inoculum without the compound) and a negative control (medium only).

-

Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth in the control well.[1] This can be assessed visually or by using a microplate reader.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antifungal activity and can be used for initial screening.

Materials:

-

4-(3-Chlorophenyl)-3-thiosemicarbazide

-

Candida species isolates

-

Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye

-

Sterile paper disks (6 mm diameter)

-

Sterile swabs

-

Incubator (35°C)

Procedure:

-

Disk Preparation: Impregnate sterile paper disks with a defined amount of the 4-(3-Chlorophenyl)-3-thiosemicarbazide solution. Allow the solvent to fully evaporate.

-

Inoculum Preparation: Prepare a fungal suspension in sterile saline equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile swab into the inoculum suspension and streak the entire surface of the Mueller-Hinton agar plate to create a uniform lawn of fungal growth.

-

Disk Application: Aseptically place the impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure firm contact with the agar.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The diameter of the zone is indicative of the susceptibility of the fungal strain to the compound.

Visualizing Experimental Workflows and Potential Mechanisms

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the described antifungal screening assays.

References

- 1. Discovery of novel thiosemicarbazone derivatives with potent and selective anti-Candida glabrata activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Anthelmintic Potential of 4-(3-Chlorophenyl)-3-thiosemicarbazide and its Analogues: A Technical Guide

This technical guide provides an in-depth overview of the anthelmintic potential of 4-(3-Chlorophenyl)-3-thiosemicarbazide and its related analogues. The document is intended for researchers, scientists, and drug development professionals working in the field of parasitology and medicinal chemistry. It covers key findings from recent studies, including quantitative data on anthelmintic activity, detailed experimental protocols, and potential mechanisms of action.

Core Findings and Data Presentation

Recent research has identified 4-(3-Chlorophenyl)-3-thiosemicarbazide and its derivatives as promising candidates for new anthelmintic drugs.[1][2] Studies have demonstrated their efficacy against various helminth species, with structure-activity relationship analyses indicating that the presence and position of substituents on the phenyl ring significantly influence their activity.

In Vitro Anthelmintic Activity of Thiosemicarbazide Derivatives

A key study evaluated a series of novel thiosemicarbazides for their in vitro anthelmintic activity against the free-living nematode Rhabditis sp.[1][3][4] The compound 4-(3-chlorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide demonstrated high efficacy, causing 100% mortality of the nematodes at concentrations of both 5.56 mg/mL and 11.12 mg/mL.[1][3] This highlights the potent activity associated with the 3-chloro substitution on the phenyl ring.

The structure-activity relationship suggests that halogen substituents, particularly at the ortho or meta positions of the phenyl ring, enhance anthelmintic activity.[1] Conversely, the presence of electron-donating groups, such as a methoxy group, has been associated with reduced activity.[1]

Table 1: In Vitro Nematicidal Activity of 4-(3-Chlorophenyl)-3-thiosemicarbazide Analogues against Rhabditis sp.

| Compound | Concentration (mg/mL) | Mortality (%) | Reference |

| 4-(3-chlorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | 5.56 | 100 | [1][3] |

| 4-(3-chlorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | 11.12 | 100 | [1][3] |

| 4-(2-chlorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | 5.56 | 100 | [1] |

| 4-(2-chlorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | 11.12 | 100 | [1] |

| 4-phenyl-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | 5.56 | 100 | [1][3] |

| 4-phenyl-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | 11.12 | 100 | [1][3] |

| 4-(3-fluorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | 5.56 | 96 | [1] |

| 4-(3-fluorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | 11.12 | 100 | [1] |

| 4-(2-fluorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | 5.56 | 68 | [1] |

| 4-(2-fluorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | 11.12 | 100 | [1] |

Further studies have reported the half-maximal lethal concentration (LC50) for other 3-chlorophenyl substituted thiosemicarbazide derivatives, providing a quantitative measure of their potency.

Table 2: LC50 Values of 3-Chlorophenyl Substituted Compounds against Rhabditis sp.

| Compound | LC50 (mg/mL) | Reference Drug (Albendazole) LC50 (mg/mL) | Reference |

| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | 14.77 | 19.24 | [2] |

| 5-(3-chlorophenyl)-4-(3-trifluoromethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 0.37 | 19.24 | [2] |

Experimental Protocols

The evaluation of the anthelmintic potential of 4-(3-Chlorophenyl)-3-thiosemicarbazide and its analogues has been conducted using established in vitro and in vivo methodologies.

In Vitro Anthelmintic Assay using Rhabditis sp.

This protocol is adapted from studies evaluating the nematicidal activity of thiosemicarbazide derivatives.[1]

1. Nematode Culture:

-

A culture of free-living Rhabditis sp. nematodes is maintained in a suitable laboratory medium.

2. Preparation of Test and Control Solutions:

-

The test compounds, including 4-(3-Chlorophenyl)-3-thiosemicarbazide analogues, are dissolved in a suitable solvent to prepare stock solutions.

-

Working solutions are prepared at the desired experimental concentrations (e.g., 5.56 mg/mL and 11.12 mg/mL).[1]

-

A positive control is prepared using a reference anthelmintic drug, such as albendazole, at a known effective concentration.[1]

-

A negative control, consisting of the nematode culture with the solvent used for the test compounds, is also included.[1]

3. Exposure and Observation:

-

The nematode culture is exposed to the test compounds and controls in appropriate vessels (e.g., petri dishes or multi-well plates).

-

The cultures are incubated under controlled conditions for a specified period, typically 24 hours.[1]

-

Following incubation, the nematodes are observed under a microscope to assess their development, motility, and any morphological changes or damage.[1]

4. Viability Assessment:

-

To quantify the nematicidal effect, the viability of the nematodes is determined.

-

A vital stain, such as methylene blue, is used to differentiate between live and dead nematodes.[1]

-

The numbers of live and dead nematodes are counted in counting chambers.[1]

-

The percentage of mortality is calculated for each treatment group.

5. Data Analysis:

-

Statistical analysis is performed to determine the significance of the observed effects compared to the controls.

In Vivo Anthelmintic Assay using Heligmosomoides polygyrus/bakeri

While specific in vivo data for 4-(3-Chlorophenyl)-3-thiosemicarbazide is limited in the provided context, a general protocol for assessing anthelmintic activity in a rodent model is described for related compounds.[5]

1. Animal Model and Infection:

-

A suitable rodent model, such as mice, is used.

-

The animals are experimentally infected with a parasitic nematode, for instance, Heligmosomoides polygyrus/bakeri.[5]

2. Treatment Administration:

-

Following the establishment of the infection, the test compound is administered to the treatment group of animals.

-

A control group receives a placebo or the vehicle used to dissolve the compound.

3. Assessment of Worm Burden:

-

After a defined treatment period, the animals are euthanized.

-

The gastrointestinal tract is dissected to recover and count the number of adult worms.

-

The reduction in the worm burden in the treated group compared to the control group is calculated to determine the in vivo efficacy of the compound. For example, a 30% reduction in the number of nematodes was observed for a test compound in one study.[5]

Visualizations

Experimental Workflow for In Vitro Anthelmintic Activity

Caption: Workflow for in vitro anthelmintic activity assessment.

Potential Mechanisms of Anthelmintic Action

While the precise signaling pathway for 4-(3-Chlorophenyl)-3-thiosemicarbazide is yet to be fully elucidated, research on analogous compounds and other anthelmintics suggests several potential targets.

Caption: Potential mechanisms of action for thiosemicarbazide-based anthelmintics.

In silico studies on some thiosemicarbazide derivatives have pointed towards the inhibition of tubulin polymerization and succinate dehydrogenase (SDH) as possible modes of action.[5] Disruption of microtubule function is a known mechanism for benzimidazole anthelmintics.[6] Interference with energy metabolism through enzymes like SDH can also be lethal to the parasite. Additionally, many anthelmintics target neuromuscular transmission, for example, by modulating nicotinic acetylcholine receptors, leading to paralysis and expulsion of the worm.[6] Further research is necessary to confirm the specific molecular targets of 4-(3-Chlorophenyl)-3-thiosemicarbazide and its analogues.

References

- 1. Synthesis and Anthelmintic Activity of New Thiosemicarbazide Derivatives—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Anthelmintic Activity of New Thiosemicarbazide Derivatives-A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

The Evolving Landscape of Drug Discovery: A Deep Dive into the Structure-Activity Relationship of Chlorophenyl Thiosemicarbazides

For Immediate Release

[City, State] – In the relentless pursuit of novel therapeutic agents, the intricate dance between a molecule's structure and its biological activity remains a cornerstone of drug discovery. This technical guide delves into the core of this principle, offering an in-depth investigation of the structure-activity relationship (SAR) of chlorophenyl thiosemicarbazides. This class of compounds has emerged as a versatile scaffold, exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties. This whitepaper aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, biological evaluation, and mechanistic insights into these promising molecules.

Introduction: The Therapeutic Potential of Thiosemicarbazides

Thiosemicarbazides, characterized by a reactive thiocarbonyl-hydrazine moiety, have garnered significant attention in medicinal chemistry due to their ability to chelate metal ions and interact with various biological targets. The introduction of a chlorophenyl group to this scaffold provides a powerful tool for modulating the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic and pharmacodynamic profiles. The position of the chlorine atom on the phenyl ring—be it ortho (2-), meta (3-), or para (4-)—has been shown to be a critical determinant of biological efficacy, making the SAR of this subclass a compelling area of study.

Synthesis of Chlorophenyl Thiosemicarbazides: A General Overview

The synthesis of 4-(chlorophenyl)thiosemicarbazides is typically achieved through a straightforward and efficient one-pot reaction. The general synthetic pathway involves the reaction of a corresponding chlorophenyl isothiocyanate with hydrazine hydrate in a suitable solvent, such as ethanol or methanol. The reaction mixture is usually refluxed for a specific duration, and upon cooling, the desired product precipitates out and can be purified by recrystallization.

Caption: General synthetic scheme for 4-(chlorophenyl)thiosemicarbazides.

Further modifications, such as the synthesis of thiosemicarbazones, can be achieved by reacting the synthesized chlorophenyl thiosemicarbazide with various aldehydes or ketones. This modularity allows for the creation of diverse chemical libraries for extensive SAR studies.

Structure-Activity Relationship Analysis

The biological activity of chlorophenyl thiosemicarbazides is profoundly influenced by the substitution pattern on the phenyl ring. The following sections summarize the observed trends across different therapeutic areas.

Antibacterial Activity

Chlorophenyl thiosemicarbazides have demonstrated notable activity against a range of Gram-positive and Gram-negative bacteria. The position of the chlorine atom plays a crucial role in determining the potency and spectrum of this activity.

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| 1-(3-chlorobenzoyl)-4-(phenyl)thiosemicarbazide | S. aureus | >1000 | [1] |

| 1-(3-chlorobenzoyl)-4-(4-methylphenyl)thiosemicarbazide | S. aureus | 500 | [1] |

| 1-(3-chlorobenzoyl)-4-(4-chlorophenyl)thiosemicarbazide | S. aureus | 250 | [1] |

| 1-(3-chlorobenzoyl)-4-(4-bromophenyl)thiosemicarbazide | S. aureus | 250 | [1] |

| Thiazolidine-2,4-dione-based 2-chlorophenylthiosemicarbazone | S. aureus | 62.5 | [2] |

| Thiazolidine-2,4-dione-based 3-chlorophenylthiosemicarbazone | S. aureus | 125 | [2] |

| Thiazolidine-2,4-dione-based 4-chlorophenylthiosemicarbazone | S. aureus | 62.5 | [2] |

| N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide | S. aureus | 6.25 | [3] |

| N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide | P. aeruginosa | 12.5 | [3] |

| N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide | B. subtilis | 6.25 | [3] |

Key Observations:

-

Generally, the presence of a halogen on the N-4 phenyl ring enhances antibacterial activity.

-

The 4-chloro substitution on the N-4 phenyl ring appears to be favorable for activity against S. aureus.[1]

-

Dimerization of the 4-chlorophenyl moiety, as in N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide, leads to a significant increase in potency against both Gram-positive and Gram-negative bacteria.[3]

Antifungal Activity

The antifungal potential of chlorophenyl thiosemicarbazides has been explored against various fungal pathogens, with the chlorine substitution pattern again proving to be a key determinant of efficacy.

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| 5-(3-chlorophenyl)-N-phenyl-1,3,4-thiadiazole-2-amine | C. albicans | - | [4] |

| 1-(nitroimidazole-acetyl)-4-(2-chlorophenyl)thiosemicarbazide | T. rubrum | 125 | [5] |

| 1-(nitroimidazole-acetyl)-4-(3-chlorophenyl)thiosemicarbazide | T. rubrum | 62.5 | [5] |

| 1-(nitroimidazole-acetyl)-4-(4-chlorophenyl)thiosemicarbazide | T. rubrum | 125 | [5] |

| 1-(nitroimidazole-acetyl)-4-(2-chlorophenyl)thiosemicarbazide | T. mentagrophytes | 250 | [5] |

| 1-(nitroimidazole-acetyl)-4-(3-chlorophenyl)thiosemicarbazide | T. mentagrophytes | 125 | [5] |

| 1-(nitroimidazole-acetyl)-4-(4-chlorophenyl)thiosemicarbazide | T. mentagrophytes | 250 | [5] |

Key Observations:

-

The meta- (3-chloro) substitution on the phenyl ring consistently demonstrates the most potent antifungal activity against Trichophyton species.[5]

-

Cyclization into a 1,3,4-thiadiazole ring, as seen with 5-(3-chlorophenyl)-N-phenyl-1,3,4-thiadiazole-2-amine, also confers antifungal properties against Candida albicans.[4]

Anticancer Activity

The cytotoxic effects of chlorophenyl thiosemicarbazides have been evaluated against various cancer cell lines, revealing promising potential for the development of novel anticancer agents.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 4-chlorobenzoyl carbamothioyl methane hydrazonate | B16F10 (Melanoma) | 0.7 µg/mL | [6] |

| 1-(2,4-dichlorophenoxy)acetyl-4-(2-chlorophenyl)thiosemicarbazide | G-361 (Melanoma) | 26.37 ± 1.12 | [7] |

| 1-(2,4-dichlorophenoxy)acetyl-4-(3-chlorophenyl)thiosemicarbazide | G-361 (Melanoma) | 21.15 ± 0.98 | [7] |

| 1-(2,4-dichlorophenoxy)acetyl-4-(4-chlorophenyl)thiosemicarbazide | G-361 (Melanoma) | 24.89 ± 1.05 | [7] |

| Acridine thiosemicarbazide with 4-chlorophenyl | MT-4 (Leukemia) | 15.73 ± 0.90 | [8] |

Key Observations:

-

Electron-withdrawing groups, such as chlorine, on the benzoyl moiety enhance anticancer activity.[6]

-

The position of the chlorine atom on the N-4 phenyl ring influences cytotoxicity, with the 3-chloro derivative showing slightly better activity against melanoma cells in the 1-(2,4-dichlorophenoxy)acetyl series.[7]

-

Hybrid molecules incorporating a chlorophenyl thiosemicarbazide moiety with other pharmacophores, like acridine, can lead to potent anticancer agents.[8]

Experimental Protocols

General Synthesis of 4-(Chlorophenyl)thiosemicarbazides

To a solution of the appropriate chlorophenyl isothiocyanate (1 mmol) in ethanol (20 mL), hydrazine hydrate (1.5 mmol) is added dropwise. The reaction mixture is then refluxed for 2-4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from ethanol to afford the pure 4-(chlorophenyl)thiosemicarbazide.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial twofold dilution of each compound is prepared in Mueller-Hinton broth in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for antibacterial susceptibility testing.

Proposed Mechanism of Action

While the exact mechanisms of action for chlorophenyl thiosemicarbazides are still under investigation and likely vary depending on the biological target, some insights have been gained. In bacteria, one proposed mechanism involves the inhibition of topoisomerase IV, an essential enzyme involved in DNA replication and chromosome segregation. The thiosemicarbazide moiety is thought to chelate essential metal ions in the enzyme's active site, thereby disrupting its function.

Caption: Proposed mechanism of antibacterial action.

Conclusion and Future Directions

The structure-activity relationship of chlorophenyl thiosemicarbazides represents a rich and promising field for the discovery of new therapeutic agents. The position of the chlorine atom on the phenyl ring is a critical determinant of biological activity, with specific isomers showing enhanced potency against different pathogens and cancer cell lines. The modular nature of their synthesis allows for the creation of diverse chemical libraries, facilitating further exploration of their therapeutic potential.

Future research should focus on:

-

Comprehensive SAR studies: Systematically synthesizing and evaluating a wider range of ortho-, meta-, and para-substituted analogs against a broader panel of biological targets.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways involved in their antibacterial, antifungal, and anticancer activities.

-

Optimization of pharmacokinetic properties: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

By continuing to unravel the intricate relationship between structure and activity, the scientific community can unlock the full therapeutic potential of chlorophenyl thiosemicarbazides and pave the way for the development of next-generation medicines.

References

- 1. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. archives.ijper.org [archives.ijper.org]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, Antimicrobial, and Anticancer Activities of Acridine Thiosemicarbazides Derivatives [mdpi.com]

Initial Toxicity Screening of 4-(3-Chlorophenyl)-3-thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview and predictive toxicity assessment for 4-(3-Chlorophenyl)-3-thiosemicarbazide based on available data for structurally related compounds. No specific toxicity studies for 4-(3-Chlorophenyl)-3-thiosemicarbazide have been identified in the public domain. Therefore, all information regarding its potential toxicity is extrapolated and should be confirmed by dedicated experimental studies.

Executive Summary

4-(3-Chlorophenyl)-3-thiosemicarbazide belongs to the thiosemicarbazide class of compounds, which are known for their wide range of biological activities, including potential therapeutic applications as anticancer, antimicrobial, and antiviral agents.[1][2] However, this class of compounds is also associated with significant toxicity, necessitating a thorough and systematic toxicity screening during the early stages of drug development. This guide outlines a proposed initial toxicity screening strategy for 4-(3-Chlorophenyl)-3-thiosemicarbazide, including recommended in vitro and in vivo assays, detailed experimental protocols, and potential mechanisms of toxicity based on data from analogous compounds.

Predicted Toxicological Profile

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the parent compound, thiosemicarbazide, is classified as "Fatal if swallowed" (Acute Toxicity, Oral, Category 2).[3] A positional isomer, 4-(4-Chlorophenyl)-3-thiosemicarbazide, is classified as "Toxic if swallowed" (Acute Toxicity, Oral, Category 3).[4] Given these classifications, it is highly probable that 4-(3-Chlorophenyl)-3-thiosemicarbazide also exhibits significant acute oral toxicity.

Table 1: Predicted Hazard Classification for 4-(3-Chlorophenyl)-3-thiosemicarbazide

| Hazard Class | Category | Prediction Basis |

| Acute Toxicity (Oral) | Category 2/3 | Based on data for thiosemicarbazide and its 4-chlorophenyl isomer[3][4] |

| Skin Corrosion/Irritation | Possible Irritant | General property of reactive sulfur-containing compounds[5] |

| Serious Eye Damage/Irritation | Possible Irritant | General property of reactive sulfur-containing compounds[5] |

| Germ Cell Mutagenicity | Data not available | |

| Carcinogenicity | Data not available | |

| Reproductive Toxicity | Data not available |

Proposed Initial Toxicity Screening Workflow

A tiered approach is recommended for the initial toxicity screening, starting with in silico and in vitro methods to minimize animal testing and refine dose selection for subsequent in vivo studies.

Caption: Proposed tiered workflow for initial toxicity screening.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1]

Protocol:

-

Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 4-(3-Chlorophenyl)-3-thiosemicarbazide in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

In Vivo Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is used to estimate the LD50 (median lethal dose) and identify the acute toxic class of a substance.

Protocol:

-

Animal Selection: Use healthy, young adult female rodents (e.g., Wistar rats), weighing between 150-200g.

-

Housing and Acclimatization: House the animals in standard conditions and acclimatize for at least 5 days before the experiment.

-

Dosing: Administer 4-(3-Chlorophenyl)-3-thiosemicarbazide orally by gavage at a starting dose (e.g., 300 mg/kg, based on data for related compounds). Use a stepwise procedure with a group of 3 animals per step.

-

Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

-

Classification: Classify the substance based on the number of mortalities at different dose levels as per OECD guidelines.

Potential Mechanisms of Toxicity

Thiosemicarbazide derivatives have been implicated in several toxicological pathways. Two potential mechanisms for 4-(3-Chlorophenyl)-3-thiosemicarbazide are tyrosinase inhibition and induction of ferroptosis.

Tyrosinase Inhibition

Some thiosemicarbazides can inhibit tyrosinase, a key enzyme in melanin synthesis.[6] While this is explored for therapeutic purposes, off-target inhibition could lead to toxic effects.

Caption: Potential inhibition of the melanin synthesis pathway.

Induction of Ferroptosis

Thiosemicarbazones, which are structurally related to thiosemicarbazides, are known iron chelators.[7] By binding to iron, they can disrupt iron homeostasis and induce ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.

Caption: Proposed pathway for ferroptosis induction by iron chelation.

Conclusion and Future Directions

While specific toxicological data for 4-(3-Chlorophenyl)-3-thiosemicarbazide is currently unavailable, the existing information on related compounds strongly suggests a potential for significant acute toxicity. The proposed screening workflow provides a systematic and evidence-based approach to characterize its toxicological profile. Future studies should focus on conducting the outlined in vitro and in vivo assays to establish a definitive safety profile and elucidate the specific mechanisms of toxicity. This foundational data is critical for any further development of this compound for therapeutic or other applications.

References

- 1. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repositorio.ufmg.br [repositorio.ufmg.br]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. 4-(4-Chlorophenyl)-3-thiosemicarbazide | C7H8ClN3S | CID 706988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nj.gov [nj.gov]

- 6. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Metal Chelating Properties of 4-(3-Chlorophenyl)-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Thiosemicarbazides and Metal Chelation